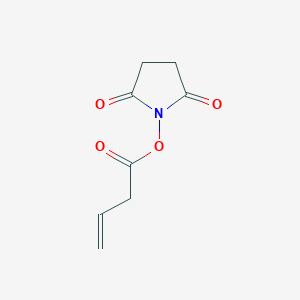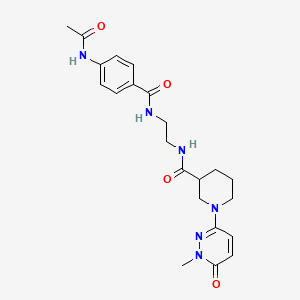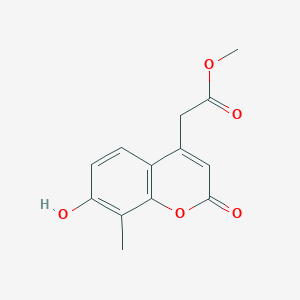![molecular formula C10H13N3O2S B2798550 [(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea CAS No. 1254353-86-0](/img/structure/B2798550.png)
[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . A detailed method for the preparation of thiourea using a nucleophilic substitution reaction is reported. Urea and Lawesson’s reagent were used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis
The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), were calculated using the same method .Chemical Reactions Analysis
Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . The nature of these carbamoyl thioureas permits creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .Physical And Chemical Properties Analysis
Thiourea exhibits a broad spectrum of bioactivities due to its special structural features and electron-rich environment . The synthetic inhibitor 2-amino-N-(phenylcarbamothioyl) benzamide (APCB) was assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 .科学的研究の応用
Hydroxyl Radical Scavenging and Protection Against Tissue Damage
- Thioureas, including derivatives like (E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea, are known for their ability to scavenge hydroxyl radicals. This property makes them effective in protecting against tissue damage caused by these radicals. For example, dimethylthiourea has been used in studies to understand the role of hydroxyl radicals in human diseases and their involvement in neutrophil-mediated tissue damage (Wasil et al., 1987).
Role in Chemical Synthesis
- Thiourea derivatives, including (E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea, are utilized in chemical synthesis. They are involved in the formation of various derivatives like 2-aminothiazolinone and 2-aminothiazole, which are important in various industrial applications (Toplak et al., 2003).
Potential Anticancer Activities
- Thiourea derivatives have been investigated for their potential anticancer activities. Research on derivatives like 1-benzoyl-3-methyl thiourea shows promising cytotoxicity against certain cancer cell lines, indicating potential use in cancer treatment (Ruswanto et al., 2015).
Antioxidant Effects and Metal Chelation
- Thiourea compounds have demonstrated antioxidant effects through mechanisms beyond hydroxyl radical scavenging. For instance, they can form chelates with metals like copper, thereby preventing copper-mediated oxidative damage (Zhu et al., 2002).
Use in Sensory Applications
- Thiourea derivatives have been used in developing sensors for detecting various substances. For example, a phenyleneethynylene derivative-based fluorescence probe has been developed for sensitive thiourea detection (Wang et al., 2016).
Safety And Hazards
将来の方向性
Imidazole and benzimidazole rings, which are widely explored and utilized by the pharmaceutical industry for drug discovery, have garnered interest due to their special structural features and electron-rich environment . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
特性
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWGJLDKNTGFB-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)


![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)



![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)
